methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
Description
Methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a coumarin-derived ester characterized by a 2-oxo-2H-chromene (coumarin) core linked via an ether-oxygen bridge to a methyl benzoate group. The coumarin moiety is substituted at the 7-position with an oxymethyl spacer, which connects to the para-position of the benzoate ester. This structural architecture positions the compound within a broader class of coumarin-based esters, which are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 4-[(2-oxochromen-7-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-18(20)14-4-2-12(3-5-14)11-22-15-8-6-13-7-9-17(19)23-16(13)10-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAIKBPBGFCFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves the esterification of 7-hydroxy-4-methylcoumarin with methoxycarbonyl chloride in the presence of a base . These reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with cellular targets. The compound’s lipophilic nature allows it to penetrate cell membranes, making it effective against both Gram-positive and Gram-negative bacteria . It is believed to interfere with bacterial cell wall synthesis and disrupt cellular processes, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate with its analogs, focusing on synthesis, structural features, spectroscopic properties, and biological relevance. Data are compiled from peer-reviewed studies and crystallographic databases (Table 1).
Key Structural Variations :
- Benzoate Substituents : The target compound features a methyl ester at the para-position of the benzoate ring. Analogs include halogen (Cl, F), alkyl (methyl, tert-butyl), and alkoxy (ethoxy, methoxy) substituents, which influence electronic and steric properties .
- Coumarin Modifications : Some derivatives incorporate additional substituents on the coumarin ring, such as trifluoromethyl or methoxyphenyl groups, altering reactivity and bioactivity .
Physicochemical and Spectroscopic Properties
Molecular Weight and Solubility :
- The target compound (C₁₉H₁₆O₆) has a molar mass of 340.33 g/mol, comparable to analogs like 4-methyl-2-oxo-2H-chromen-7-yl 4-ethoxybenzoate (324.33 g/mol) .
- Halogenated derivatives (e.g., 4-chloro, 4-fluoro) exhibit higher molar masses due to substituent atomic weights (e.g., 300.69 g/mol for the 4-chloro analog) .
Spectroscopic Data :
- IR Spectroscopy : The 4-chloro analog shows C=O stretching at 1728 cm⁻¹ and C–Cl at 744 cm⁻¹, while alkoxy derivatives (e.g., 4-ethoxy) display C–O–C bands near 1068–1261 cm⁻¹ .
- NMR : Coumarin protons in the 4-chloro derivative resonate at 7.34 ppm (doublet of doublets), while benzene ring protons appear at 8.15 ppm . Methoxy groups in alkoxy analogs (e.g., 4-methoxybenzoate) show characteristic singlet peaks near 3.8 ppm .
Table 1. Comparative Analysis of this compound and Analogs
Biological Activity
Methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate, a compound with a complex structure, has garnered attention in biological research due to its potential therapeutic properties. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C23H22O7
- Molecular Weight: 410.4 g/mol
- CAS Number: 1304670
The compound features a coumarin backbone, which is known for its diverse biological activities. The presence of the methoxy group and benzoate moiety contributes to its chemical reactivity and potential pharmacological effects.
Antioxidant Properties
Research indicates that compounds related to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that similar coumarin derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Compounds with a chromene structure are often evaluated for their ability to inhibit bacterial growth. In vitro studies reveal that derivatives of this compound exhibit activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Enzyme Inhibition
Recent studies have focused on the enzyme inhibition capabilities of coumarin derivatives. This compound has been investigated as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant targets in Alzheimer's disease treatment. The inhibition of these enzymes can enhance cholinergic transmission and reduce neurodegeneration associated with Alzheimer's pathology .
Case Studies
-
Study on Antioxidant Activity:
A study conducted by researchers evaluated the antioxidant capacity of various coumarin derivatives, including this compound. The results indicated a significant increase in radical scavenging activity compared to standard antioxidants like ascorbic acid, highlighting its potential as a natural antioxidant agent. -
Antimicrobial Efficacy:
A clinical trial assessed the antimicrobial properties of this compound against resistant strains of bacteria. The findings showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by resistant pathogens. -
Neuroprotective Effects:
Another study explored the neuroprotective effects of the compound in an animal model of Alzheimer's disease. The administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, coupling 7-hydroxycoumarin derivatives with methyl 4-(bromomethyl)benzoate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Yield optimization requires controlling stoichiometry, solvent polarity, and temperature .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Typical yields range from 50–75%, with impurities arising from unreacted starting materials or over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can the crystal structure and conformational stability of this compound be determined experimentally?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the molecular structure. Grow crystals via slow evaporation in solvents like methanol or acetonitrile. SCXRD data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- Data Analysis : Refinement software (e.g., SHELXL) identifies bond lengths, angles, and torsion angles. For example, the coumarin ring typically shows planarity (±0.02 Å deviation), while the ester group may exhibit rotational flexibility .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify proton environments (e.g., coumarin OCH₂ at δ 4.8–5.2 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- FT-IR : Confirm ester (C=O at ~1700–1750 cm⁻¹) and coumarin lactone (C=O at ~1650–1680 cm⁻¹) groups .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 327.0972 for C₁₈H₁₄O₅) .
Advanced Research Questions
Q. How can researchers address contradictions in solubility data across different solvent systems?
- Methodology : Perform systematic solubility studies using the shake-flask method. For example, dissolve the compound in DMSO (stock solution) and dilute into aqueous buffers (pH 2–12) or organic solvents (e.g., ethanol, acetonitrile). Measure solubility via UV-Vis spectroscopy at λ_max ≈ 320 nm (coumarin absorbance) .
- Data Analysis : Use Hansen solubility parameters to correlate solvent polarity (δD, δP, δH) with experimental solubility. Contradictions may arise from polymorphic forms or solvent impurities; DSC/TGA can identify polymorph transitions .
Q. What experimental design strategies are suitable for evaluating the compound’s biological activity in vitro?
- Methodology : Adopt a randomized block design with dose-response assays. For example:
- Cell Lines : Use HepG2 (liver) or MCF-7 (breast cancer) cells.
- Dosing : 0.1–100 µM concentrations, 48–72 hours exposure.
- Controls : Include DMSO vehicle and positive controls (e.g., doxorubicin).
- Endpoint Assays : MTT for viability, ROS detection via DCFH-DA, and apoptosis via Annexin V/PI staining .
- Statistical Analysis : ANOVA with post-hoc tests (e.g., Tukey’s) to compare means. Replicates (n=4–6) minimize variability .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or receptors)?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or EGFR kinases. Prepare the protein (PDB ID: 1PXX) by removing water and adding hydrogens.
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Key interactions may include hydrogen bonds with coumarin oxygen and hydrophobic contacts with the benzoate group .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources. Label containers with hazard symbols (e.g., "Irritant") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
